molecular formula C7H8F3N3 B13149016 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B13149016
M. Wt: 191.15 g/mol
InChI Key: BYPRCNLAZNZMJN-UHFFFAOYSA-N
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Description

Structural Classification Within Bicyclic Heterocyclic Systems

The compound belongs to the imidazo[1,2-a]pyrazine family, a class of nitrogen-rich bicyclic systems featuring fusion between a six-membered pyrazine ring and a five-membered imidazole moiety. Key structural features include:

  • Bicyclic framework : The 5,6,7,8-tetrahydro modification introduces partial saturation in the pyrazine ring, reducing planarity while maintaining aromatic character in the imidazole segment (Figure 1).
  • Substituent positioning : The trifluoromethyl group at C-3 occupies a position ortho to the bridgehead nitrogen, creating distinct electronic and steric environments compared to nonsubstituted analogs.
  • Three-dimensional topology : Hydrogenation at positions 5-8 introduces chair-like conformations in the pyrazine ring, potentially enhancing target complementarity compared to fully aromatic systems.

Table 1: Structural comparison of imidazo[1,2-a]pyrazine derivatives

Position 3-Substituent Ring Saturation Bioactivity Profile
Parent compound H Fully aromatic Moderate AMPA receptor modulation
Target compound CF3 5-8 tetrahydro Enhanced metabolic stability
Analog A4 CF3 Fully aromatic Anti-influenza activity

Historical Development of Imidazo[1,2-a]pyrazine Derivatives in Medicinal Chemistry

The medicinal exploration of imidazo[1,2-a]pyrazines evolved through three distinct phases:

  • Early period (1980s-2000s) : Initial interest focused on fully aromatic derivatives like zolpidem, which demonstrated sedative-hypnotic effects through GABA_A receptor modulation. These compounds established the scaffold's capacity for central nervous system activity but faced limitations in selectivity and metabolic clearance.

  • SAR optimization era (2010-2020) : Systematic structure-activity relationship studies revealed that ring hydrogenation and fluorinated substituents could improve pharmacokinetic properties. The 5,6,7,8-tetrahydro modification in particular reduced first-pass metabolism while maintaining target engagement, as demonstrated in AMPA receptor negative modulators like compound 14 (pIC~50~ = 10.0 for γ-8 subunit).

  • Recent advances (2020-present) : Incorporation of trifluoromethyl groups has enabled dual optimization of target affinity and physicochemical properties. For 3-(trifluoromethyl) derivatives, the -CF3 group contributes:

    • Electron-withdrawing effects : Modulates pKa of adjacent nitrogen atoms
    • Hydrophobic interactions : Enhances binding to aromatic residues in protein pockets
    • Metabolic shielding : Reduces oxidative deamination at the imidazole nitrogen

Key milestone compounds :

  • ND-009628 : Demonstrated antiviral potential through helicase inhibition
  • A4 analog : Broad-spectrum anti-influenza activity (EC~50~ = 2.75 μM)
  • γ-8 selective modulator : Achieved picomolar potency in GluA1o-γ-8 fusion constructs

Significance of Trifluoromethyl Substitution in Bioactive Molecules

The trifluoromethyl group confers distinct advantages in drug design through three primary mechanisms:

Electronic modulation :

  • Strong electron-withdrawing effect (σ~m~ = 0.43) alters charge distribution across the heterocycle
  • Stabilizes adjacent protonated nitrogen centers, influencing membrane permeability
  • Modulates hydrogen-bonding capacity of the scaffold

Steric and hydrophobic effects :

  • Van der Waals volume (38.2 ų) creates optimal packing in hydrophobic binding pockets
  • Fluorine atoms participate in orthogonal dipole interactions with protein backbone carbonyls
  • Compared to methyl groups, -CF3 shows preferential binding to Phe, Tyr, and Met residues

Table 2: Comparative analysis of -CH3 vs -CF3 substitution effects

Property -CH3 Substituted -CF3 Substituted Improvement Factor
Metabolic stability t~1/2~ = 2.1 h t~1/2~ = 5.8 h 2.76x
Target binding affinity K~d~ = 8.4 μM K~d~ = 1.2 μM 7.0x
LogP 1.92 2.45 +0.53 units
CYP3A4 inhibition IC~50~ = 4.1 μM IC~50~ = 12.3 μM 3.0x selectivity

Data adapted from large-scale substitution studies and pharmacokinetic profiling.

The strategic placement of -CF3 at C-3 in 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives exemplifies modern fluorination strategies that balance electronic, steric, and metabolic considerations. Molecular modeling studies reveal that the trifluoromethyl group in this position participates in:

  • Halogen bonding with backbone carbonyl oxygens
  • Hydrophobic filling of conserved subpockets in kinase and viral protein targets
  • Conformational locking through restricted rotation about the C3-CF3 bond

Properties

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)5-3-12-6-4-11-1-2-13(5)6/h3,11H,1-2,4H2

InChI Key

BYPRCNLAZNZMJN-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC=C2C(F)(F)F)CN1

Origin of Product

United States

Preparation Methods

Heterocyclic Core Construction via Davidson-Type Condensation

The imidazo[1,2-a]pyrazine scaffold is typically assembled through a Davidson-type heterocondensation. In this approach:

  • Step 1 : α-Acyloxy ketones (e.g., phenacyl bromide derivatives) react with ammonia under reflux in toluene to form 2,4-disubstituted imidazoles.
  • Step 2 : Alkylation of the imidazole nitrogen with ethyl bromoacetate introduces the ethylene linker, forming the tetrahydroimidazo[1,2-a]pyrazine core.

Key Conditions :

  • Reflux in toluene (110°C, 12–24 hours).
  • Alkylation at N-1 of the imidazole ensures regioselectivity.

Trifluoromethyl Group Introduction

The trifluoromethyl (-CF₃) group is incorporated via:

Example Protocol :

  • React 2-chloropyrazine with hydrazine hydrate in ethanol (60°C, 15 hours).
  • Treat with TFAA and methanesulfonic acid in chlorobenzene (reflux, 72–75°C).
  • Purify via reduced-pressure distillation and recrystallization.

Yield : ~99.1% purity after silica gel column chromatography.

Reductive Amination for Side-Chain Modification

Secondary functionalization often employs reductive amination:

  • Step : A ketone intermediate (e.g., [1-(3-chlorophenyl)-4-oxo-cyclohexylmethyl] carbamate) reacts with the tetrahydroimidazo[1,2-a]pyrazine core in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃).

Conditions :

  • Solvent: 1,2-dichloroethane or THF.
  • Temperature: Room temperature (20–25°C).
  • Yield: Up to 73%.

Hydrogenation for Ring Saturation

Palladium-catalyzed hydrogenation saturates the pyrazine ring:

  • Protocol : 10% palladium/carbon (Pd/C) in ethanol under hydrogen pressure (4 bar, 25°C, 4.5 hours).
  • Outcome : Full reduction to the tetrahydro form with 99.3% HPLC purity.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield/Purity
Davidson Condensation Ammonia, ethyl bromoacetate Toluene reflux, 12–24 hours Not reported
TFAA Functionalization Trifluoroacetic anhydride Chlorobenzene, 110°C, 42 hours 99.1% (HPLC)
Reductive Amination NaBH(OAc)₃, DCE RT, 24 hours 73%
Hydrogenation Pd/C, H₂ (4 bar) Ethanol, 25°C, 4.5 hours 99.3% (HPLC)

Challenges and Optimizations

  • Byproduct Mitigation : Early methods suffered from side reactions during cyclization, but optimized protocols using TFAA and controlled pH (e.g., pH=12 in step 2) minimize impurities.
  • Scalability : The use of readily available starting materials (e.g., 2-chloropyrazine) and catalytic hydrogenation enhances suitability for industrial production.

Applications in Drug Synthesis

This compound serves as a key intermediate for DPP-4 inhibitors (e.g., sitagliptin). Its synthetic flexibility allows diversification at multiple positions, enabling combinatorial library development.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Isocyanates in dichloromethane with triethylamine.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of compounds. This feature is crucial for drug design as it can improve the binding affinity to biological targets.

  • Antimicrobial Activity : Research indicates that derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth and survival rates.
  • Anticancer Potential : The compound has been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways. The presence of the trifluoromethyl group is believed to enhance its interaction with cellular targets .
  • Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective effects. It has been studied for its potential to mitigate neurodegenerative conditions by modulating oxidative stress and inflammation in neuronal cells .

Agricultural Applications

The unique chemical structure of this compound also lends itself to agricultural applications.

  • Pesticide Development : The compound has been investigated as a potential lead in the development of new pesticides. Its efficacy against specific pests combined with low toxicity to non-target organisms makes it an attractive candidate for sustainable agriculture.

Material Science

In material science, the compound's properties can be harnessed for various applications.

  • Polymer Additives : Due to its chemical stability and resistance to degradation, this compound can be used as an additive in polymers to enhance their mechanical properties and thermal stability .
  • Coatings and Films : The compound's unique properties may also be utilized in coatings and films that require high durability and resistance to environmental factors .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several derivatives of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Case Study 2: Neuroprotection

In another study focusing on neurodegenerative diseases, researchers tested the effects of the compound on neuronal cell lines exposed to oxidative stress. The results showed that treatment with this compound reduced cell death by approximately 40%, suggesting its potential role in neuroprotection.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Applications References
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine -CF₃ at position 3 191.16 Gαq protein inhibition
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine hydrochloride Triazolo[4,3-a]pyrazine -CF₃ at position 3, HCl salt 228.6 Antimicrobial agents
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine Variable hydrazone derivatives ~250–340 Antibacterial, neuroprotection
Sitagliptin intermediate (Triazolo[4,3-a]pyrazine) Triazolo[4,3-a]pyrazine -CF₃, sulfonyl groups ~337–440 Diabetes therapy (DPP-4 inhibition)

Key Structural Differences :

  • Core Heterocycle: Replacement of imidazo with triazolo or pyrimidine alters electronic properties and binding affinity.
  • Substituents : The -CF₃ group enhances lipophilicity and metabolic stability, while sulfonyl or hydrazone moieties (e.g., in pyrimidine derivatives) improve solubility and target selectivity .
Pharmacological Activity Comparison
  • Gαq Protein Inhibition: The imidazo[1,2-a]pyrazine scaffold (e.g., BIM-46174) shows nanomolar potency against Gαq-dependent pathways, critical in cancer cell proliferation . Triazolo analogues lack this activity but target bacterial DNA gyrase (e.g., E. coli Gyr-A) with docking scores comparable to ciprofloxacin .
  • Antimicrobial Effects : Hydrazone-functionalized pyrimidine derivatives (e.g., compound 8d ) exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli due to their ability to disrupt membrane integrity .
  • Therapeutic Scope : While imidazo derivatives are explored in oncology, triazolo and pyrimidine analogues are prioritized for infectious diseases and neurological disorders (e.g., neuroprotection post-ischemia) .

Biological Activity

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H11ClF3N3O2
  • Molecular Weight : 285.65 g/mol
  • CAS Number : 1876459-20-9

Biological Activity Overview

Research indicates that compounds with imidazo[1,2-a]pyrazine structures exhibit various biological activities, particularly in anticancer research. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, which can lead to improved biological efficacy.

Anticancer Activity

Several studies have highlighted the anticancer potential of related compounds in the imidazo[1,2-a]pyrazine family. For instance:

  • Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that derivatives of imidazo[1,2-a]pyrazines exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for some derivatives were reported as low as 0.15 μM, indicating potent activity .
  • Mechanisms of Action : The mechanisms by which these compounds exert their anticancer effects often involve the induction of apoptosis and autophagy. For example, one study found that a derivative induced apoptosis via activation of caspases 3/7 and 9 while promoting autophagy through increased expression of beclin-1 and inhibition of mTOR .

Study 1: Anticancer Efficacy

A recent study synthesized several pyrazolo[4,3-e][1,2,4]triazine derivatives and evaluated their anticancer activity against MCF-7 and MDA-MB-231 cell lines. The most active compound showed enhanced apoptosis through caspase activation and reduced NF-κB expression . This suggests that similar mechanisms may be applicable to this compound.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study focused on various derivatives of imidazo[1,2-a]pyrazines indicated that modifications to the trifluoromethyl group significantly influenced biological activity. Compounds with stronger electron-withdrawing groups exhibited enhanced potency against cancer cell lines .

Data Table: Anticancer Activity Comparison

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDApoptosis induction
Pyrazolo[4,3-e][1,2,4]triazine derivativeMDA-MB-2310.25Caspase activation
[1,2,4]triazolo[4,3-a]pyrazine derivativeA5490.83Autophagy and apoptosis

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